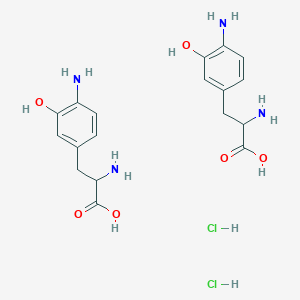
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and metabolic processes. The compound’s structure includes an amino group, a hydroxyphenyl group, and a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 3-bromopropanoic acid.
Nitration and Reduction: The 4-nitrophenol undergoes nitration to form 4-nitro-3-hydroxyphenyl. This intermediate is then reduced to 4-amino-3-hydroxyphenyl.
Coupling Reaction: The 4-amino-3-hydroxyphenyl is coupled with 3-bromopropanoic acid under basic conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
科学研究应用
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in amino acid synthesis and degradation.
相似化合物的比较
Similar Compounds
Tyrosine: A naturally occurring amino acid with a similar structure but lacking the dihydrochloride modification.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with a similar backbone but different functional groups.
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is unique due to its specific functional groups and dihydrochloride modification, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C18H26Cl2N4O6 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/2C9H12N2O3.2ClH/c2*10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h2*1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H |
InChI 键 |
QSGOETKERVOOBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


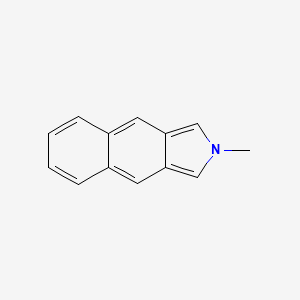
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)

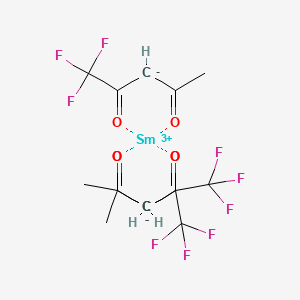
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)
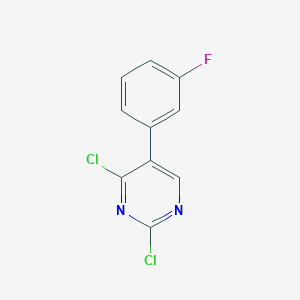
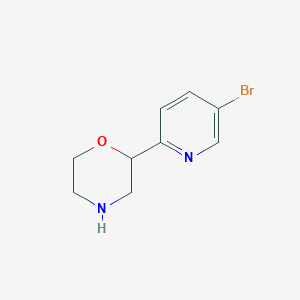
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)

![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)

